9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYGKRRBJBKQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Cyclopropane Introduction :
-
6-Chloropurine (1.0 equiv) is refluxed with cyclopropylamine (2.5 equiv) in anhydrous DMF at 120°C for 12 hours under argon.
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
-
Key Intermediate : 9-Cyclopropyl-6-chloro-9H-purine .
-
-
Aryl Amine Coupling :
Table 1: Optimization of Coupling Conditions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 100 | 24 | 55–60 |
| CuI/1,10-phenanthroline | DMSO | 80 | 48 | 30–35 |
| NiCl₂(dppp) | DMF | 120 | 18 | 40–45 |
Mechanistic Insight : Palladium-mediated Buchwald-Hartwig coupling facilitates C–N bond formation, while copper systems suffer from lower efficiency due to competing side reactions.
Imidazole Carbonitrile Cyclization
Adapting methods from 9-phenylpurin-6-amine syntheses, this approach constructs the purine ring from a substituted imidazole precursor.
Synthetic Pathway
-
Formamidine Formation :
-
Cyclization to Purine :
-
The intermediate is treated with ammonia in methanol at 25°C for 2 hours, inducing cyclization to the purine core.
-
Cyclopropyl Introduction : The resulting 9-(3,4-dimethoxyphenyl)purin-6-amine undergoes alkylation with cyclopropyl bromide (1.5 equiv) and K₂CO₃ in DMF at 60°C for 8 hours.
-
Overall Yield : 40–45% (two steps).
-
Table 2: Cyclopropylation Efficiency
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopropyl bromide | K₂CO₃ | DMF | 60 | 40–45 |
| Cyclopropyl iodide | Cs₂CO₃ | DMSO | 80 | 35–38 |
| Cyclopropyl mesylate | DBU | THF | 50 | 25–30 |
Limitation : Competing N7-alkylation reduces regioselectivity, necessitating careful stoichiometric control.
Cross-Coupling of Prefunctionalized Purines
This method employs Suzuki-Miyaura coupling to introduce the 3,4-dimethoxyphenyl group post-purine assembly.
Procedure
-
Boronic Ester Preparation :
-
3,4-Dimethoxyphenylboronic acid (1.2 equiv) is generated via Miyaura borylation of 1-bromo-3,4-dimethoxybenzene.
-
-
Coupling with 9-Cyclopropyl-6-iodo-9H-purine :
Advantage : High regioselectivity and tolerance of methoxy groups.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 2 | 55–60 | ≥98% | Industrial |
| Imidazole Cyclization | 3 | 40–45 | ≥95% | Laboratory |
| Cross-Coupling | 2 | 70–75 | ≥99% | Pilot-scale |
| One-Pot Synthesis | 1 | 50–55 | ≥90% | Limited |
Key Findings :
-
Cross-coupling offers the highest yield and purity but requires expensive palladium catalysts.
-
Nucleophilic substitution balances cost and efficiency, making it preferred for large-scale production.
-
One-pot synthesis reduces purification steps but suffers from moderate yields due to competing side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropyl group or the purine ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products may include cyclopropylamine or partially hydrogenated purine derivatives.
Substitution: Products may include various substituted purine derivatives with different functional groups.
Scientific Research Applications
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The cyclopropyl and 3,4-dimethoxyphenyl groups contribute to its binding affinity and specificity, influencing its overall activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of 9H-Purin-6-amine Derivatives
Key Observations:
- 9-Position Substituents: Cyclopropyl and isopropyl groups improve metabolic stability compared to allyl or methyl groups . The cyclopropyl ring’s strain may confer conformational rigidity, enhancing target selectivity .
Biological Activity
Overview
9-Cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class, characterized by its unique cyclopropyl and dimethoxyphenyl substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 311.34 g/mol. Its structure includes a purine core with specific functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.34 g/mol |
| CAS Number | 2640945-30-6 |
The biological activity of this compound is hypothesized to be mediated through its interaction with specific enzymes or receptors within cellular pathways. The presence of the cyclopropyl group may enhance its binding affinity to targets involved in nucleotide metabolism or signal transduction, potentially inhibiting critical enzymes and altering cellular functions.
Antiviral and Anticancer Properties
Research indicates that derivatives of purine compounds exhibit significant antiviral and anticancer activities. For instance, studies have shown that similar compounds can inhibit viral replication and induce apoptosis in cancer cells. The mechanism often involves the inhibition of nucleoside synthesis or interference with DNA/RNA polymerases.
Enzyme Inhibition Studies
Preliminary studies suggest that this compound may act as an inhibitor of enzymes such as:
- Adenosine Deaminase (ADA) : Inhibition could lead to increased levels of adenosine, which has immunomodulatory effects.
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism; inhibition could have implications for diabetes treatment.
Case Studies
- Antiviral Activity : A study conducted on purine derivatives demonstrated that certain modifications can enhance antiviral efficacy against influenza viruses. The cyclopropyl group was noted to improve selectivity and potency against viral polymerases.
- Anticancer Effects : In vitro assays on human cancer cell lines revealed that compounds structurally related to this compound exhibited significant cytotoxicity, suggesting potential for development as anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Adenine | Natural purine base | Essential for DNA/RNA synthesis |
| Caffeine | Stimulant purine derivative | CNS stimulant |
| Allopurinol | Purine analog | Gout treatment |
| 9-Cyclopropyl-N-(4-methoxyphenyl)-9H-purin-6-amine | Similar structure but different substituents | Potential anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and alkylation. A common approach includes:
Purine Core Functionalization : Start with 2,6-dichloropurine, substituting the 6-position with 3,4-dimethoxyaniline under basic conditions (e.g., Hunig’s base in DMF at 110°C via microwave-assisted synthesis) .
Cyclopropyl Introduction : React the intermediate with cyclopropylboronic acid via copper(II) acetate-mediated cross-coupling in dichloromethane .
- Optimization : Use HPLC or column chromatography for purification (yields >80% reported in analogous purine syntheses) .
- Validation : Confirm purity via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D conformation to analyze cyclopropyl ring strain and π-π stacking with the dimethoxyphenyl group .
- NMR Spectroscopy : Use 2D NOESY to study spatial interactions between substituents (e.g., cyclopropyl protons and methoxy groups) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Advanced Research Questions
Q. How do the cyclopropyl and dimethoxyphenyl substituents influence binding to kinase targets (e.g., PI3K or CDKs)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibition IC50 values against analogs with substituent variations (e.g., phenyl vs. cyclopropyl). For example, cyclopropyl’s ring strain may enhance hydrophobic interactions in kinase ATP-binding pockets .
- Molecular Docking : Use AutoDock Vina to simulate binding modes. The dimethoxyphenyl group may occupy allosteric pockets via hydrogen bonding with methoxy oxygen .
- Kinetic Assays : Perform time-resolved fluorescence to measure competitive inhibition constants (Ki) against ATP .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence polarization (FP) and radiometric assays to rule out assay-specific artifacts .
- Batch Analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC) across studies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to correlate bioactivity with synthetic conditions (e.g., solvent polarity, reaction time) .
Q. How can researchers elucidate the mechanism of metabolic stability in vivo?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The cyclopropyl group may reduce CYP450-mediated oxidation compared to alkyl chains .
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD2 in cyclopropyl) to track metabolic pathways .
- Pharmacokinetic Modeling : Use compartmental models to predict bioavailability based on logP (estimated ~2.5 via ChemDraw) and plasma protein binding .
Key Considerations
- Contradictory Evidence : Some studies suggest cyclopropyl enhances metabolic stability , while others note steric hindrance reducing target affinity . Validate via side-by-side comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
